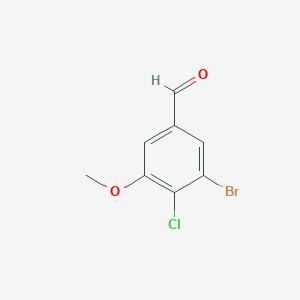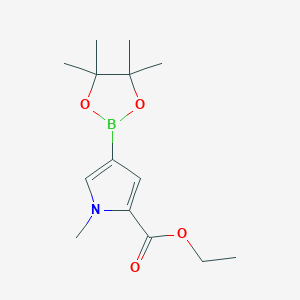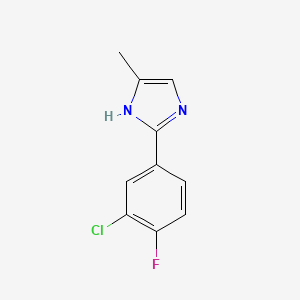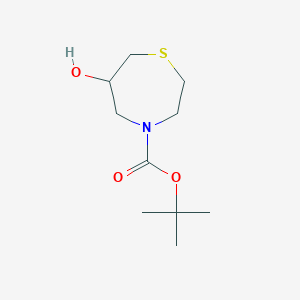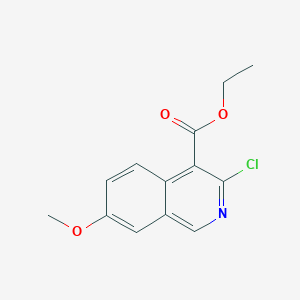
Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 7-position, and an ethyl ester group at the 4-carboxylate position on the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3-chloro-7-methoxyisoquinoline.
Esterification: The carboxyl group at the 4-position is esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of 3-amino-7-methoxyisoquinoline-4-carboxylate or 3-thio-7-methoxyisoquinoline-4-carboxylate.
Oxidation: Formation of 3-chloro-7-methoxyisoquinoline-4-carboxylic acid.
Reduction: Formation of 3-chloro-7-methoxyisoquinoline-4-methanol.
Hydrolysis: Formation of 3-chloro-7-methoxyisoquinoline-4-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of isoquinoline derivatives and their biological effects.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, while the ester group can affect its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives, such as:
3-chloro-7-methoxyisoquinoline: Lacks the ethyl ester group, which may result in different chemical reactivity and biological activity.
Ethyl 3-bromo-7-methoxyisoquinoline-4-carboxylate: The bromo group can lead to different substitution reactions compared to the chloro group.
Ethyl 3-chloro-7-hydroxyisoquinoline-4-carboxylate: The hydroxy group can introduce additional hydrogen bonding interactions, affecting the compound’s properties.
Propriétés
Formule moléculaire |
C13H12ClNO3 |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
ethyl 3-chloro-7-methoxyisoquinoline-4-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)11-10-5-4-9(17-2)6-8(10)7-15-12(11)14/h4-7H,3H2,1-2H3 |
Clé InChI |
NEQJFPFUGHUZPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC(=CC2=CN=C1Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

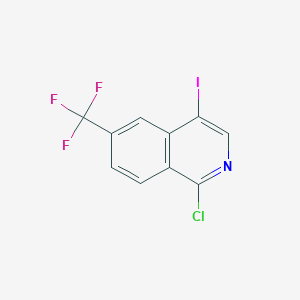
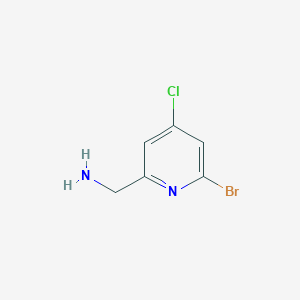
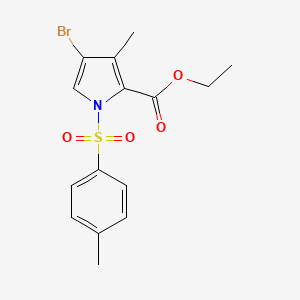
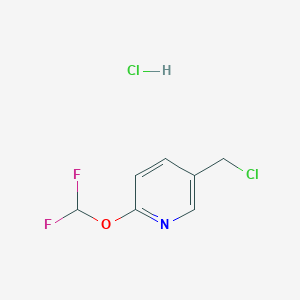

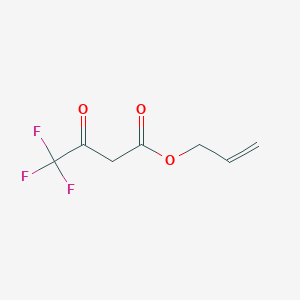
![Ethyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15330976.png)
